molecular formula C6H7N3O B1149169 pyridine-2-carboxylic acid hydrazide CAS No. 1452-57-9

pyridine-2-carboxylic acid hydrazide

Cat. No.: B1149169
CAS No.: 1452-57-9
M. Wt: 137
InChI Key:
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Description

Pyridine-2-carboxylic acid hydrazide, also known as picolinic acid hydrazide, is a chemical compound with the molecular formula C6H7N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridine-2-carboxylic acid hydrazide typically involves the reaction of pyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

C6H5NO2+N2H4C6H7N3O+H2O\text{C6H5NO2} + \text{N2H4} \rightarrow \text{C6H7N3O} + \text{H2O} C6H5NO2+N2H4→C6H7N3O+H2O

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: Pyridine-2-carboxylic acid hydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine-2-carboxylic acid.

    Reduction: It can be reduced to form pyridine-2-carboxaldehyde.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkyl halides and acyl chlorides.

Major Products:

Scientific Research Applications

Pyridine-2-carboxylic acid hydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridine-2-carboxylic acid hydrazide involves its interaction with various molecular targets. In the case of its use as an anti-tuberculosis agent, it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the mycobacterium .

Comparison with Similar Compounds

  • Pyridine-3-carboxylic acid hydrazide
  • Pyridine-4-carboxylic acid hydrazide
  • Isonicotinic acid hydrazide

Comparison: Pyridine-2-carboxylic acid hydrazide is unique due to its specific position of the carboxylic acid group on the pyridine ring, which influences its reactivity and interaction with biological targets. Compared to pyridine-3-carboxylic acid hydrazide and pyridine-4-carboxylic acid hydrazide, it exhibits different chemical and biological properties due to the positional isomerism .

Properties

CAS No.

1452-57-9

Molecular Formula

C6H7N3O

Molecular Weight

137

Origin of Product

United States

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